Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate
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Description
Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C15H15Cl2N3O4 and its molecular weight is 372.2. The purity is usually 95%.
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Biological Activity
Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula for this compound is C15H14Cl2N4O3. The compound features a pyrrole ring substituted with a dichlorophenyl group and a hydrazine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 5-pyrrolecarboxylate with 3,4-dichlorobenzaldehyde and a hydrazine derivative. The process may include various steps such as condensation reactions and purification techniques like recrystallization or chromatography.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrrole derivatives. This compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC comparable to standard antibiotics, indicating its potential use in treating bacterial infections. For instance, derivatives with similar structures have shown MIC values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also explored the anticancer potential of pyrrole derivatives. This compound has been tested for cytotoxic effects on various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values in the low micromolar range. For example, related compounds have shown IC50 values between 10 to 30 µM against breast cancer cell lines .
The biological activity of this compound is thought to be mediated through several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrole derivatives including this compound against clinical isolates of E. coli and S. aureus. The results indicated that this compound had superior activity compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects on human breast cancer cells (MCF-7). The study revealed that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Properties
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O4/c1-3-24-14(21)9-7-12(8-4-5-10(16)11(17)6-8)18-13(9)19-20-15(22)23-2/h4-7,18-19H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGQODKNBFODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)NNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.